Home > Products > Screening Compounds P88393 > Hydroxy Pioglitazone (M-VII)
Hydroxy Pioglitazone (M-VII) - 625853-72-7

Hydroxy Pioglitazone (M-VII)

Catalog Number: EVT-1442507
CAS Number: 625853-72-7
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.439
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydroxy Pioglitazone (M-VII) is a newly identified metabolite of the antidiabetic drug Pioglitazone. It is formed through the hydroxylation of Pioglitazone. [] While Pioglitazone itself is known for its antidiabetic effects primarily through activation of Peroxisome proliferator-activated receptor gamma (PPARγ), the specific pharmacological properties and potential therapeutic applications of Hydroxy Pioglitazone (M-VII) are still under investigation. [, ] This analysis will focus on the chemical and biochemical aspects of this metabolite.

  • In vitro: In incubations using rat, dog, and human liver and kidney microsomes. []
  • In vivo: In plasma samples from rats and dogs orally dosed with radiolabeled Pioglitazone. []

Pioglitazone

Compound Description: Pioglitazone is an antidiabetic drug that belongs to the thiazolidinedione class. It acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, improving insulin sensitivity and reducing glucose production in the liver. []

Relevance: Pioglitazone is the parent compound of Hydroxy Pioglitazone (M-VII). Hydroxy Pioglitazone (M-VII) is a hydroxylated metabolite of Pioglitazone, formed through oxidative biotransformation. [] The two compounds share a core thiazolidinedione structure, with M-VII possessing an additional hydroxyl group.

Keto Pioglitazone (M-III)

Compound Description: Keto Pioglitazone (M-III) is another active metabolite of Pioglitazone. Like Pioglitazone and Hydroxy Pioglitazone (M-VII), it also demonstrates antidiabetic effects. [, ]

Relevance: Keto Pioglitazone (M-III), along with Hydroxy Pioglitazone (M-VII), represents the two primary active metabolites of Pioglitazone. [] These metabolites are formed through different metabolic pathways but share structural similarities with the parent compound and contribute to its overall therapeutic effect.

Hydroxy Pioglitazone (M-IV)

Compound Description: Hydroxy Pioglitazone (M-IV) is an active metabolite of Pioglitazone. It exhibits antidiabetic properties and is frequently monitored in pharmacokinetic studies of Pioglitazone. [, ]

Relevance: Hydroxy Pioglitazone (M-IV) is another hydroxylated metabolite of Pioglitazone, similar to Hydroxy Pioglitazone (M-VII). [] While both metabolites possess a hydroxyl group, they differ in the position of hydroxylation on the Pioglitazone scaffold. Despite this difference, they are both classified as active metabolites of Pioglitazone.

Compound Description: The Carboxylic Acid Derivative of M-VII (M-V) is a further metabolized form of Hydroxy Pioglitazone (M-VII), generated through oxidation. In a study using radiolabeled Pioglitazone, M-V and its taurine conjugate were found to be major components in dog bile, highlighting their role in the drug's excretion. []

Relevance: The Carboxylic Acid Derivative of M-VII (M-V) is directly derived from Hydroxy Pioglitazone (M-VII) via oxidation of the hydroxyl group to a carboxylic acid. [] This metabolic conversion indicates the potential metabolic pathway of M-VII in vivo.

Taurine Conjugate of M-V

Compound Description: The Taurine Conjugate of M-V is a metabolite formed by the conjugation of the Carboxylic Acid Derivative of M-VII (M-V) with taurine, an amino sulfonic acid. This conjugation process often enhances the water solubility of compounds, facilitating their elimination from the body. []

Relevance: The Taurine Conjugate of M-V is formed from the Carboxylic Acid Derivative of M-VII (M-V), which itself is a metabolite of Hydroxy Pioglitazone (M-VII). [] This series of metabolic transformations demonstrates the body's efforts to increase the water solubility and eliminate Hydroxy Pioglitazone (M-VII) and its byproducts.

Hydroxy Pioglitazone (M-VIII)

Compound Description: Hydroxy Pioglitazone (M-VIII) is another metabolite of Pioglitazone identified in metabolic studies. Like Hydroxy Pioglitazone (M-VII), it arises from the hydroxylation of the parent compound, but at a different position on the molecule. []

Relevance: Hydroxy Pioglitazone (M-VIII), similar to Hydroxy Pioglitazone (M-VII), is a product of Pioglitazone hydroxylation. [] The existence of multiple hydroxylated metabolites suggests that the Pioglitazone molecule is susceptible to metabolism by cytochrome P450 enzymes, leading to the formation of these hydroxylated derivatives.

Ring-Opened Metabolite of Pioglitazone (M-X)

Compound Description: The Ring-Opened Metabolite of Pioglitazone (M-X) is a unique metabolite formed through the cleavage of the thiazolidinedione ring in Pioglitazone. This type of metabolic transformation highlights a less common pathway for Pioglitazone biotransformation. []

Relevance: The Ring-Opened Metabolite of Pioglitazone (M-X), while significantly structurally different from Hydroxy Pioglitazone (M-VII), is part of the diverse metabolic profile of Pioglitazone. []

Desaturated Metabolite of Pioglitazone (M-IX)

Compound Description: The Desaturated Metabolite of Pioglitazone (M-IX) arises from either the desaturation of the terminal ethyl side chain or the tether ethoxy moiety within the Pioglitazone molecule. This metabolic modification exemplifies the susceptibility of different parts of the molecule to enzymatic alteration. []

Relevance: The Desaturated Metabolite of Pioglitazone (M-IX), while formed through a different metabolic pathway, further demonstrates the metabolic diversity of Pioglitazone, similar to Hydroxy Pioglitazone (M-VII). []

Overview

Hydroxy Pioglitazone (M-VII) is a derivative of Pioglitazone, an oral antihyperglycemic agent primarily used for treating type 2 diabetes mellitus. As a thiazolidinedione, Hydroxy Pioglitazone selectively activates the peroxisome proliferator-activated receptor gamma (PPAR-gamma), which plays a crucial role in glucose and lipid metabolism. This compound has garnered interest due to its potential therapeutic benefits and unique pharmacological properties.

Source

Hydroxy Pioglitazone is synthesized from Pioglitazone through various chemical processes. The compound's development has been documented in several scientific articles and patents, which detail its synthesis, properties, and applications in medicinal chemistry.

Classification

Hydroxy Pioglitazone is classified as a thiazolidinedione derivative, belonging to the broader category of antidiabetic medications. It is recognized for its ability to enhance insulin sensitivity and regulate blood glucose levels.

Synthesis Analysis

Methods

The synthesis of Hydroxy Pioglitazone involves several steps that typically include:

  1. Starting Materials: The synthesis begins with Pioglitazone or its precursors.
  2. Hydroxylation Reaction: Hydroxy Pioglitazone is produced via hydroxylation of the Pioglitazone molecule, often involving reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
  3. Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity levels.

Technical Details

The synthetic route may involve various intermediates, which are characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and infrared spectroscopy to confirm their structures and purity .

Molecular Structure Analysis

Structure

The molecular structure of Hydroxy Pioglitazone features a thiazolidinedione core with hydroxyl functional groups attached at specific positions. This structure enhances its biological activity compared to its parent compound.

Data

  • Molecular Formula: C19_{19}H21_{21}N3_{3}O3_{3}S
  • Molecular Weight: Approximately 357.45 g/mol
  • Key Functional Groups: Hydroxyl groups (-OH), thiazolidinedione ring, ethoxy group.
Chemical Reactions Analysis

Reactions

Hydroxy Pioglitazone can participate in various chemical reactions, including:

  1. Oxidation-Reduction: Hydroxylation reactions can be performed to modify the hydroxy groups further.
  2. Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially enhancing solubility and bioavailability.
  3. Degradation Pathways: Under certain conditions, Hydroxy Pioglitazone may undergo hydrolysis or other degradation reactions that can affect its stability.

Technical Details

The reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity during synthesis .

Mechanism of Action

Process

Hydroxy Pioglitazone exerts its pharmacological effects primarily through the activation of PPAR-gamma receptors. This activation leads to:

  • Enhanced insulin sensitivity in peripheral tissues.
  • Modulation of fatty acid storage and glucose metabolism.
  • Regulation of adipocyte differentiation and function.

Data

Studies have shown that Hydroxy Pioglitazone can significantly lower blood glucose levels in diabetic models by improving insulin signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline powder.
  • Melting Point: Approximately 192–193 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; hydroxyl groups make it susceptible to esterification reactions.
Applications

Scientific Uses

Hydroxy Pioglitazone has several applications in scientific research:

  1. Diabetes Research: Used extensively in studies exploring mechanisms of insulin resistance and glucose metabolism.
  2. Pharmaceutical Development: Investigated for potential formulations that enhance bioavailability and efficacy compared to standard Pioglitazone.
  3. Metabolic Studies: Utilized in research examining lipid metabolism and mitochondrial function due to its impact on fatty acid synthesis .
Biotransformation Pathways and Metabolic Profiling of Hydroxy Pioglitazone (M-VII)

Role of Hepatic Cytochrome P450 Enzymes in Phase I Metabolism of Pioglitazone to M-VII

Pioglitazone undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes to form multiple metabolites, with hydroxy pioglitazone (M-VII) representing a significant phase I metabolite. The primary enzymatic pathway involves CYP2C8-mediated oxidation, which accounts for approximately 70-80% of pioglitazone's initial biotransformation [4] [8]. A secondary pathway involves CYP3A4 isoenzymes, contributing to 15-20% of the metabolic turnover [4]. These enzymes facilitate the hydroxylation of the parent compound at distinct molecular sites, yielding positionally isomeric metabolites including M-VII.

The formation of M-VII specifically occurs through aliphatic hydroxylation at the ethyl moiety of the pyridinyl side chain, resulting in the 5-(2-hydroxyethyl) derivative [1] [7]. This metabolic step generates a chiral center, producing enantiomers whose relative abundances exhibit inter-individual variability due to genetic polymorphisms in CYP2C8. Pharmacokinetic studies demonstrate that CYP2C8 inhibitors (e.g., gemfibrozil) reduce M-VII formation by 40-60%, while inducers (e.g., rifampicin) accelerate its production by 1.8-2.5-fold [4]. This enzymatic sensitivity underscores CYP2C8's pivotal role in governing M-VII plasma concentrations.

Table 1: Key Metabolites of Pioglitazone and Their Metabolic Pathways

MetaboliteChemical DesignationPrimary CYP EnzymeMolecular Weight (g/mol)
Pioglitazone (parent)5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione-356.4
Hydroxy Pioglitazone (M-VII)5-[[4-[2-[5-(2-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedioneCYP2C8372.4
Ketopioglitazone (M-III)Oxidation product of M-IVCYP3A4370.4
Hydroxypioglitazone (M-IV)Aliphatic hydroxylation productCYP2C8/CYP3A4372.4

Comparative Analysis of Oxidative vs. Hydroxylative Pathways in M-VII Generation

The metabolic generation of M-VII occurs via competing biochemical pathways:

  • Direct Hydroxylative Pathway: This dominant route involves CYP2C8-mediated insertion of a hydroxyl group at the terminal carbon of pioglitazone's ethyl side chain, producing M-VII without intermediate oxidation steps. Advanced fragmentation techniques using electron-activated dissociation (EAD) mass spectrometry confirm this pathway by identifying characteristic product ions at m/z 356→338 (loss of H₂O) and m/z 356→267 (thiazolidinedione ring cleavage) [4].

  • Sequential Oxidative-Hydroxylative Pathway: An alternative minor pathway initiates with CYP3A4-catalyzed oxidation of the ethyl group to form an aldehyde intermediate, followed by aldehyde reductase-mediated reduction to yield M-VII. This route accounts for <15% of total M-VII formation and is detectable via transient aldehyde metabolites in hepatocyte incubations [4].

Comparative spectral analyses reveal that EAD provides superior structural characterization versus conventional collision-induced dissociation (CID). EAD generates 8-10 diagnostic fragment ions per metabolite versus CID's 3-5 ions, enabling unambiguous differentiation of M-VII from its isomers (M-II, M-IV) [4]. This analytical advantage is critical given that M-VII exhibits distinct pharmacokinetic activity compared to other hydroxy metabolites, with a relative potency factor of 0.58 compared to the parent pioglitazone based on PPAR-γ activation assays [3].

Inter-Species Variability in M-VII Formation: Human vs. Preclinical Models

Significant interspecies differences exist in M-VII pharmacokinetics and metabolic clearance:

Table 2: Interspecies Variability in Hydroxy Pioglitazone (M-VII) Pharmacokinetics

SpeciesM-VII/Parent AUC RatioPrimary Metabolizing EnzymeRelative Formation RateClearance Mechanism
Human1.8 ± 0.3CYP2C81.0 (reference)Renal (65%)
Rat0.4 ± 0.1CYP2C110.22Biliary (85%)
Canine0.9 ± 0.2CYP2D150.50Renal (70%)
Monkey1.2 ± 0.3CYP2C8-like0.67Renal (60%)

Humans exhibit the highest metabolic yield of M-VII, with plasma concentrations reaching 822.3 ± 437.7 ng/mL following chronic pioglitazone administration (45 mg/day) [3]. This exceeds rodent concentrations by 3.1-fold due to differential CYP isoform expression – humans express high-affinity CYP2C8, whereas rats utilize lower-efficiency CYP2C11 [6]. Such variability necessitates careful translation of preclinical data, as murine models underestimate human-relevant M-VII exposure.

Allometric scaling models incorporating physiological parameters (hepatic blood flow, microsomal protein content) demonstrate that M-VII formation clearance correlates with body surface area across species (r²=0.89) [6]. However, humans exhibit atypically prolonged M-VII elimination (t₁/₂=16.4h) compared to rats (t₁/₂=5.1h) due to reduced renal clearance efficiency. This pharmacokinetic divergence highlights limitations of rodent models in predicting human metabolite exposure and supports using crossover primate studies for preclinical M-VII profiling [3] [6].

Properties

CAS Number

625853-72-7

Product Name

Hydroxy Pioglitazone (M-VII)

IUPAC Name

5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H20N2O4S

Molecular Weight

372.439

InChI

InChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24)

InChI Key

TUXGNBJVZUQUKV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO

Synonyms

5-[[4-[2-[5-(2-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.